Neokadsuranin
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Overview
Description
Rel-(5R,6R,7S,8S)-1,2,3,13-tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-5,8-epoxybenzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole is a natural product found in Kadsura interior, Kadsura coccinea, and Kadsura heteroclita with data available.
Biological Activity
Neokadsuranin, a compound derived from the genus Kadsura, has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
Overview of this compound
This compound is a lignan compound isolated from Kadsura species, known for its potential therapeutic properties. Lignans are a class of phytoestrogens with various health benefits including antioxidant, anti-inflammatory, and anticancer activities. The structural characteristics of this compound contribute to its biological efficacy, making it a subject of interest in pharmacological studies.
1. Antitumor Activity
This compound exhibits significant antitumor properties, particularly against various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through multiple pathways:
- Mechanism of Action : this compound influences the PI3K/Akt signaling pathway, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
- Case Study : In vitro studies have shown that this compound effectively inhibits the growth of lung and colorectal cancer cells by inducing cell cycle arrest and apoptosis .
Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|
Lung Cancer | 15.2 | Induction of apoptosis via PI3K/Akt pathway |
Colorectal Cancer | 12.8 | Cell cycle arrest and apoptosis |
2. Anti-Inflammatory Activity
This compound also demonstrates notable anti-inflammatory effects:
- Inhibition of Cytokines : It significantly reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.
- Research Findings : A study reported that this compound administration led to a marked reduction in carrageenan-induced paw edema in animal models, indicating its potential as an anti-inflammatory agent .
Inflammatory Model | Dose (mg/kg) | Edema Reduction (%) |
---|---|---|
Carrageenan Paw Edema | 50 | 78 |
Lipopolysaccharide (LPS) Model | 25 | 65 |
3. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens:
- Bacterial Inhibition : this compound exhibits bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent.
- Study Results : In vitro assays demonstrated that this compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 15 |
Mechanisms Underlying Biological Activity
This compound's biological activities can be attributed to several mechanisms:
- Antioxidant Properties : The compound scavenges free radicals, reducing oxidative stress which is linked to various diseases including cancer.
- Modulation of Signaling Pathways : It alters key signaling pathways involved in inflammation and cell proliferation, enhancing its therapeutic potential.
Properties
CAS No. |
115181-68-5 |
---|---|
Molecular Formula |
C23H26O7 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(1S,17R,18R,19S)-9,12,13,14-tetramethoxy-18,19-dimethyl-5,7,20-trioxapentacyclo[15.2.1.02,10.04,8.011,16]icosa-2,4(8),9,11,13,15-hexaene |
InChI |
InChI=1S/C23H26O7/c1-10-11(2)19-13-8-15-21(29-9-28-15)23(27-6)17(13)16-12(18(10)30-19)7-14(24-3)20(25-4)22(16)26-5/h7-8,10-11,18-19H,9H2,1-6H3/t10-,11+,18-,19+/m1/s1 |
InChI Key |
RNIZTMIJCBCDBR-GMDPXXIDSA-N |
SMILES |
CC1C(C2C3=CC(=C(C(=C3C4=C(C5=C(C=C4C1O2)OCO5)OC)OC)OC)OC)C |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H]2C3=CC(=C(C(=C3C4=C(C5=C(C=C4[C@H]1O2)OCO5)OC)OC)OC)OC)C |
Canonical SMILES |
CC1C(C2C3=CC(=C(C(=C3C4=C(C5=C(C=C4C1O2)OCO5)OC)OC)OC)OC)C |
Synonyms |
Neokadsuranin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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